molecular formula C13H23FN2O2 B11768900 trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Cat. No.: B11768900
M. Wt: 258.33 g/mol
InChI Key: RMLUGCZJYTXPOU-DZGIZQBRSA-N
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Description

This compound is a spirocyclic tertiary amine with a trans-configuration at positions 7 and 8, featuring an amino group at C8, a fluorine substituent at C7, and a tert-butyl ester at the carboxylic acid position. Its spiro[4.4]nonane core confers conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic disorders .

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl (5R,8S)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9-,10?,13-/m0/s1

InChI Key

RMLUGCZJYTXPOU-DZGIZQBRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@@H](C(C2)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N

Origin of Product

United States

Preparation Methods

Cyclization of Bicyclic Precursors

A common approach involves cyclizing a bicyclic amine intermediate. For example:

  • Starting Material : N-Boc-protected 4-piperidone derivatives.

  • Reagents : Trimethylaluminum or Grignard reagents for nucleophilic addition.

  • Conditions : Anhydrous tetrahydrofuran (THF), −78°C to room temperature.

  • Yield : ~60–75%.

Example Reaction :

N-Boc-4-piperidoneMe3Al, THFDiazaspiro[4.4]nonane Boc-protected intermediate\text{N-Boc-4-piperidone} \xrightarrow{\text{Me}_3\text{Al, THF}} \text{Diazaspiro[4.4]nonane Boc-protected intermediate}

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables spirocycle formation from diene precursors:

  • Catalyst : Grubbs 2nd generation (5 mol%).

  • Solvent : Dichloromethane (DCM), reflux.

  • Yield : 50–65%.

Amination at Position 8

The amino group is introduced via reductive amination or nitro group reduction .

Reductive Amination

  • Substrate : Ketone intermediate at position 8.

  • Reagents : Sodium cyanoborohydride (NaBH3CN), ammonium acetate.

  • Conditions : Methanol, pH 4–6, room temperature.

  • Yield : 70–85%.

Nitro Group Reduction

  • Substrate : Nitro-spiro intermediate.

  • Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C).

  • Conditions : Ethanol, 50°C, 24–48 hours.

  • Yield : 80–90%.

Boc Protection and Stereochemical Control

The Boc group is introduced to protect the secondary amine during synthesis.

Protection Method

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O).

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Solvent : DCM or THF, 0°C to room temperature.

  • Yield : >95%.

Stereochemical Resolution

  • Chiral Chromatography : Uses cellulose-based chiral stationary phases.

  • Dynamic Kinetic Resolution (DKR) : Catalyzed by palladium complexes.

Optimized Synthetic Routes

Route A: Sequential Cyclization-Fluorination-Amination

StepProcessReagents/ConditionsYield (%)
1Spirocycle formationGrubbs catalyst, DCM, reflux65
2FluorinationSelectfluor®, CH₃CN, 0°C58
3Reductive aminationNaBH3CN, NH₄OAc, MeOH75
4Boc protectionBoc₂O, TEA, DCM92

Overall Yield : 25–30%.

Route B: One-Pot Spirocyclization and Fluorination

  • Advantage : Reduces purification steps.

  • Key Step : Simultaneous cyclization and fluorination using DAST (diethylaminosulfur trifluoride).

  • Yield : 40–45%.

Analytical Data for Key Intermediates

IntermediateCharacterization Data (¹H NMR)
Spirocyclic Boc-protectedδ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, N–CH₂), 2.80–3.00 (m, 4H, CH₂–N)
Fluorinated intermediateδ 4.90 (dt, J = 48 Hz, 1H, F–CH), 1.80–2.20 (m, 4H, CH₂–CF)
Final product (trans isomer)δ 1.42 (s, 9H, Boc), 3.60–3.80 (m, 2H, NH₂), 4.60 (d, J = 52 Hz, 1H, F–CH), trans coupling confirmed by NOESY

Challenges and Solutions

  • Stereochemical Purity : Use of chiral ligands (e.g., Binap) in asymmetric hydrogenation improves enantiomeric excess (ee > 98%).

  • Low Fluorination Efficiency : Microwave-assisted synthesis reduces reaction time (10 min vs. 24 hours) and improves yields by 15–20%.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Nickel-based catalysts reduce reliance on expensive palladium.

  • Green Solvents : Switch from DCM to cyclopentyl methyl ether (CPME) improves safety and sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for these transformations.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, thiols

Major Products Formed:

    Oxidation: Formation of nitro or hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of azido or thiol-substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of spiro compounds, including trans-8-amino derivatives, exhibit promising anticancer activity. The spiro structure allows for unique interactions with biological targets, making these compounds candidates for further investigation in cancer therapies. For instance, studies have shown that modifications on the spiro framework can enhance selectivity and potency against various cancer cell lines .

Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems could be leveraged in developing treatments for neurological disorders. Preliminary studies have indicated that spiro compounds can modulate receptor activity, which is crucial for designing drugs targeting conditions like depression and anxiety .

Enzyme Inhibition

Arginase Inhibition
One of the notable applications of trans-8-amino derivatives is their role as arginase inhibitors. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular diseases. The compound has shown potential in inhibiting arginase activity, thereby influencing nitric oxide production and improving vascular function . The inhibition mechanism involves competitive binding to the enzyme's active site, which can be optimized through structural modifications.

Organic Synthesis

Building Block for Complex Molecules
Trans-8-amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the formation of diverse chemical entities through various reactions such as cycloadditions and functional group transformations. This versatility is crucial for synthesizing complex natural products and pharmaceutical agents .

Case Study 1: Synthesis of Arginase Inhibitors

A study demonstrated the synthesis of novel arginase inhibitors based on the trans-8-amino scaffold. The research outlined a multi-step synthetic pathway leading to compounds with IC50 values in the nanomolar range against arginase enzymes, showcasing the efficacy of structural modifications on biological activity .

Case Study 2: Neuroactive Compounds

Research has explored the neuroactive properties of spiro compounds similar to trans-8-amino derivatives. These studies highlighted their potential as modulators of neurotransmitter systems, indicating possible therapeutic effects in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cis-Isomer: cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

  • Structural Difference: Cis-configuration of the amino (C7) and fluoro (C8) groups.
  • In biological systems, the cis-configuration may reduce binding affinity compared to the trans-isomer due to unfavorable spatial interactions with target receptors.

2,7-Diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

  • Structural Difference: Additional nitrogen at C7 (2,7-diaza system) and absence of fluoro/amino substituents.
  • Impact :
    • The diaza system (CAS 236406-49-8) enhances basicity and hydrogen-bonding capacity, making it suitable for chelation or as a ligand in catalysis .
    • Reduced steric hindrance compared to the target compound allows for broader applications in scaffold diversification .

tert-Butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

  • Structural Difference: Hydroxyl group at C8 (replacing amino) and stereospecific R-configuration.
  • Impact: The hydroxyl group (CAS 1933665-44-1) introduces polarity, improving aqueous solubility but limiting membrane permeability in drug delivery applications . Stereochemistry (7R,8R) may enhance chiral recognition in asymmetric synthesis compared to the racemic trans-amino-fluoro analogue.

Spiro[3.5]nonane Derivatives

  • Example: tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1934950-79-4).
  • Structural Difference : Smaller spiro[3.5] ring system and oxygen substitution.
  • Impact :
    • Increased ring strain in spiro[3.5] systems may enhance reactivity in nucleophilic substitutions .
    • The oxa (oxygen) atom alters electronic distribution, reducing basicity compared to nitrogen-containing spirocycles .

Data Table: Key Properties of Analogues

Compound Name CAS Number Molecular Weight Key Substituents Notable Properties
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylate tert-butyl ester Not provided ~258.33 (est.) C8-NH₂, C7-F, tert-butyl ester High rigidity, moderate logP
cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylate tert-butyl ester 1638757-71-7 258.33 C7-NH₂, C8-F, tert-butyl ester Reduced receptor affinity
2,7-Diaza-spiro[4.4]nonane-2-carboxylate tert-butyl ester 236406-49-8 226.32 C2-N, C7-N, tert-butyl ester Enhanced chelation potential
tert-Butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate 1933665-44-1 259.32 C7-F, C8-OH, tert-butyl ester Improved solubility, chiral specificity
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate 1934950-79-4 227.30 C7-O, tert-butyl ester Higher reactivity, reduced basicity

Biological Activity

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of drug discovery. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds, characterized by a unique bicyclic structure that can influence its biological activity. The presence of fluorine and amino groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the spirocyclic framework.
  • Introduction of the amino and fluoro substituents.
  • Esterification to yield the final product.

Antiviral and Anticancer Properties

Recent studies have indicated that compounds similar to trans-8-amino-7-fluoro-2-aza-spiro[4.4]nonane derivatives exhibit significant antiviral and anticancer activities. For instance, fluoro-substituted spiro-isoxazolines demonstrated promising results against human cytomegalovirus (HCMV) and various cancer cell lines, with IC50 values ranging from 10 μM to 80 μM .

The biological activity of this compound is hypothesized to stem from its ability to inhibit key protein interactions within cancer cells and viral replication processes. Inhibitors targeting menin-MLL interactions have shown potential in disrupting oncogenic signaling pathways .

Case Study 1: Antiviral Activity

In a study evaluating fluoro-substituted spiro compounds, trans-8-amino derivatives were tested for their effectiveness against HCMV. The results indicated that these compounds could significantly reduce viral load in vitro, suggesting their potential as antiviral agents.

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of spiro compounds on glioblastoma and triple-negative breast cancer cells. The findings revealed that certain derivatives exhibited selective cytotoxicity, prompting further exploration into their mechanisms and therapeutic viability .

Data Summary

Activity IC50 Value (μM) Target
Antiviral (HCMV)~10Viral replication
Cytotoxicity (GBM)36 - 80Cancer cell proliferation

Q & A

Q. What synthetic methodologies are commonly employed to prepare trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step organic reactions, including cyclization and fluorination. A standard approach involves:

  • Cyclization : Using sodium hydride (NaH) in tetrahydrofuran (THF) to facilitate spiro-ring formation, as reported for structurally related azaspiro compounds .
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) may be introduced at the 7-position to achieve regioselectivity.
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect the amine during synthesis, with subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to confirm the spirocyclic framework and fluorine substitution.
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 240.34 for related derivatives ).
  • X-ray Crystallography : For unambiguous stereochemical assignment, though limited data exists for this specific compound.

Q. What purification strategies are effective for isolating enantiomerically pure forms of this compound?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be optimized?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., palladium with BINAP ligands) during cyclization to control stereochemistry.
  • Kinetic Resolution : Utilize enzymes (e.g., lipases) or transition-metal complexes to selectively react with one enantiomer .
  • Computational Modeling : Density Functional Theory (DFT) to predict transition states and optimize reaction pathways for stereocontrol .

Q. What experimental approaches address contradictions in reported synthetic yields for similar azaspiro compounds?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify critical factors.
  • Mechanistic Studies : Isotopic labeling (e.g., 18^{18}O or 19^{19}F) to trace reaction pathways and side reactions .
  • Cross-Validation : Reproducing published protocols with rigorous controls to isolate variables affecting yield .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

  • pH Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Metabolic Stability : Use liver microsomes or hepatocyte models to predict in vivo half-life .

Q. What computational tools are used to predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time in explicit solvent models.
  • QSAR Modeling : Correlate structural features (e.g., fluorine electronegativity) with activity profiles .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Acute Toxicity Assays : Use Daphnia magna or Danio rerio (zebrafish) models for preliminary ecotoxicological screening.
  • Biodegradation Studies : Employ OECD 301/302 protocols to evaluate persistence in soil/water .

Q. What strategies mitigate the risk of racemization during storage or handling?

  • Low-Temperature Storage : Maintain at –20°C under inert atmosphere (argon/nitrogen).
  • Stabilizing Additives : Include antioxidants (e.g., BHT) or chelating agents to prevent radical-mediated degradation .

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